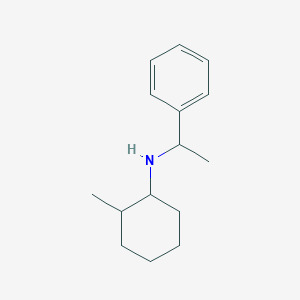
2-methyl-N-(1-phenylethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1-phenylethyl)cyclohexan-1-amine is an organic compound with the molecular formula C15H23N and a molecular weight of 217.34982 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl group and an N-(1-phenylethyl)amine group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-phenylethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-methyl-1-phenylethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-phenylethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Substituted amines
Scientific Research Applications
2-methyl-N-(1-phenylethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-phenylethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
N-phenylethylcyclohexanamine: Lacks the methyl group on the cyclohexane ring.
2-methylcyclohexanamine: Lacks the phenylethyl group.
N-(1-phenylethyl)cyclohexanamine: Similar structure but without the methyl substitution.
Uniqueness
2-methyl-N-(1-phenylethyl)cyclohexan-1-amine is unique due to the presence of both the methyl and phenylethyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Biological Activity
2-Methyl-N-(1-phenylethyl)cyclohexan-1-amine is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This article provides an overview of its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexane ring substituted with a methyl group and an N-(1-phenylethyl) moiety, contributing to its unique properties and biological activities.
Pharmacological Potential
Research indicates that this compound may act as a precursor or active ingredient in various pharmaceutical applications. Its structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system (CNS) due to its amine functionality, which is often associated with neurotransmitter activity.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- CNS Modulation : A study investigated the effects of similar amines on neurotransmitter systems, suggesting that compounds with similar structures may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function .
- Anticancer Effects : Another research effort focused on the impact of related compounds on cancer cell viability. It was found that certain structural analogs could induce apoptosis in cancer cells by disrupting mitotic spindle formation, which could be relevant for this compound due to its structural similarities .
- Synthesis of Chiral Amines : The compound has been utilized in synthetic pathways to produce chiral amines, which are important in drug development. The efficient synthesis methods highlight its utility as a building block in medicinal chemistry .
Properties
CAS No. |
116692-82-1 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-methyl-N-(1-phenylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H23N/c1-12-8-6-7-11-15(12)16-13(2)14-9-4-3-5-10-14/h3-5,9-10,12-13,15-16H,6-8,11H2,1-2H3 |
InChI Key |
UBIBYOPVQZPBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















